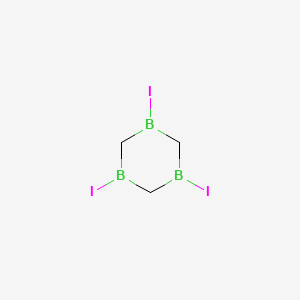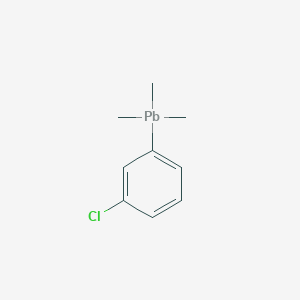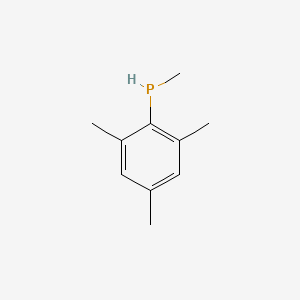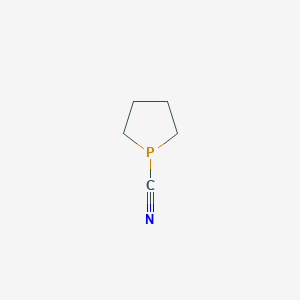
1,3,5-Triiodo-1,3,5-triborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triiodo-1,3,5-triborinane is a chemical compound characterized by the presence of three iodine atoms and three boron atoms arranged in a cyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-1,3,5-triborinane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,3,5-Triiodo-1,3,5-triborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions result in the formation of various substituted boron compounds.
科学的研究の応用
1,3,5-Triiodo-1,3,5-triborinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3,5-Triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
類似化合物との比較
Similar Compounds
1,3,5-Triiodo-2,4,6-tripropyl-1,3,5-triborinane: Similar structure but with propyl groups instead of hydrogen atoms.
1,3,5-Triazine: Contains nitrogen atoms instead of boron, leading to different chemical properties and applications.
Uniqueness
1,3,5-Triiodo-1,3,5-triborinane is unique due to its specific arrangement of boron and iodine atoms, which imparts distinct chemical reactivity and potential applications not seen in similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
826990-08-3 |
|---|---|
分子式 |
C3H6B3I3 |
分子量 |
455.2 g/mol |
IUPAC名 |
1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C3H6B3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
InChIキー |
DLSRCMKPJRMADU-UHFFFAOYSA-N |
正規SMILES |
B1(CB(CB(C1)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)





![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
